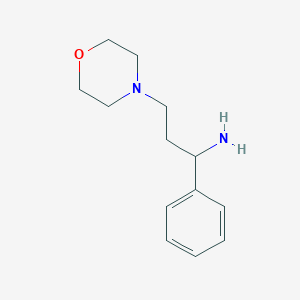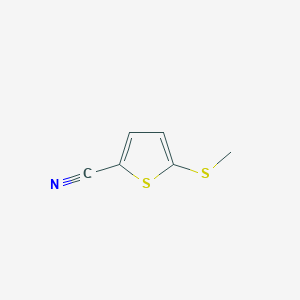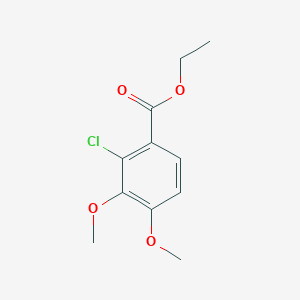
4-(4-Nitrophénoxy)pipéridine
Vue d'ensemble
Description
4-(4-Nitrophenoxy)piperidine, also known as 4-NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the family of piperidine-based compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
La 4-(4-Nitrophénoxy)pipéridine est utilisée dans la synthèse de divers composés biologiquement actifs. Sa structure est essentielle pour créer des molécules qui interagissent avec les systèmes biologiques, conduisant à des agents thérapeutiques potentiels. Par exemple, des dérivés de la pipéridine ont été synthétisés et étudiés pour leurs effets contre les cellules cancéreuses .
Développement d'agents pharmacologiques
La partie pipéridine est une caractéristique commune de nombreux agents pharmacologiques. La présence du groupe 4-nitrophénoxy dans la pipéridine peut influencer la pharmacocinétique et la pharmacodynamie des composés résultants. Cela fait de la this compound un précurseur précieux dans le développement de nouveaux médicaments .
Création de complexes stables liés par liaison hydrogène
En recherche chimique, la this compound est utilisée dans l'étude et la synthèse de complexes stables liés par liaison hydrogène. Ces complexes sont importants pour comprendre les interactions moléculaires et peuvent être utilisés dans la conception de nouveaux matériaux.
Méthodologies de synthèse organique
Ce composé joue un rôle important en chimie organique moderne, où il est utilisé pour développer des méthodes rapides et rentables de synthèse de pipéridines substituées. Ces méthodologies sont cruciales pour la production efficace d'une large gamme d'intermédiaires de synthèse .
Applications dans l'industrie pharmaceutique
Plus de vingt classes de produits pharmaceutiques contiennent des dérivés de la pipéridine, soulignant l'importance de composés comme la this compound dans la conception et la construction de médicaments. Ses dérivés sont également présents dans divers alcaloïdes .
Recherche sur l'activité biologique
Le noyau pipéridine, tel que celui que l'on trouve dans la this compound, est souvent étudié pour son activité biologique. La recherche dans ce domaine peut conduire à la découverte de nouvelles voies biologiques et de cibles pour le développement de médicaments .
Fonctionnalisation des dérivés de la pipéridine
La this compound peut être utilisée comme substrat pour la fonctionnalisation des dérivés de la pipéridine. Ce processus est essentiel pour créer des composés ayant des propriétés et des activités spécifiques, qui peuvent être adaptées à des applications particulières .
Exploration de la découverte de médicaments à base de pipéridine
Le composé est essentiel dans le domaine de la découverte de médicaments, où il est utilisé pour créer des médicaments à base de pipéridine ayant des avantages thérapeutiques potentiels. La modification du cycle pipéridine peut entraîner des changements importants dans les propriétés médicinales de ces médicaments .
Mécanisme D'action
While the specific mechanism of action for “4-(4-Nitrophenoxy)piperidine” is not mentioned in the search results, piperine, a piperidine alkaloid, is known to have antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities . These properties may provide a framework for understanding the potential physiological effects of “4-(4-Nitrophenoxy)piperidine”.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDECSRUJTQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620080 | |
| Record name | 4-(4-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162402-39-3 | |
| Record name | 4-(4-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)



